molecular formula C15H14BrNO2 B1362362 N-(2-bromophenyl)-4-ethoxybenzamide CAS No. 349619-26-7

N-(2-bromophenyl)-4-ethoxybenzamide

Cat. No.: B1362362
CAS No.: 349619-26-7
M. Wt: 320.18 g/mol
InChI Key: ZRELWDVNJUNOMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromophenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a benzamide core substituted with a 2-bromophenyl group at the amide nitrogen and a 4-ethoxy group on the benzene ring. This compound is of interest in medicinal and materials chemistry due to its structural versatility.

Properties

IUPAC Name

N-(2-bromophenyl)-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-2-19-12-9-7-11(8-10-12)15(18)17-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRELWDVNJUNOMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358926
Record name N-(2-bromophenyl)-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349619-26-7
Record name N-(2-bromophenyl)-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-4-ethoxybenzamide typically involves the following steps:

    Bromination: The starting material, 2-bromoaniline, is prepared by brominating aniline using bromine in the presence of a suitable solvent like acetic acid.

    Amidation: The 2-bromoaniline is then reacted with 4-ethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)-4-ethoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Boronic acids or esters in the presence of palladium catalysts and bases like potassium carbonate.

Major Products:

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

N-(2-bromophenyl)-4-ethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Material Science: The compound is used in the synthesis of advanced materials, including polymers and organic semiconductors.

    Biological Studies: It is used as a probe in biological studies to understand the interaction of brominated compounds with biological systems.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the growth of microbial cells by interfering with their cell wall synthesis or protein function. In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Table 1: Crystallographic Parameters of Selected Benzamide Derivatives

Compound Name Substituents (Position) Bond Length (C=O, Å) Dihedral Angle (°) Reference ID
N-(2-Bromophenyl)-4-ethoxybenzamide -Br (2-phenyl), -OEt (4-benzamide) Data not reported Data not reported
N-(2-Nitrophenyl)-4-bromo-benzamide (I) -NO₂ (2-phenyl), -Br (4-benzamide) 1.222 (A), 1.225 (B) 44.4 (A), 44.9 (B)
4-Chloro-N-(2-methoxyphenyl)benzamide -Cl (4-benzamide), -OMe (2-phenyl) 1.220 83.2

Key Observations :

  • N-(2-Nitrophenyl)-4-bromo-benzamide (I) exhibits two distinct molecules (A and B) in its asymmetric unit, with slight variations in bond lengths and dihedral angles compared to other derivatives.
  • 4-Chloro-N-(2-methoxyphenyl)benzamide shows a larger dihedral angle (83.2°) between the benzamide and phenyl rings, likely due to the methoxy group’s steric and electronic effects .

Key Observations :

  • The 2-bromophenyl group in compound 12d enhances antiproliferative activity in leukemia cells, suggesting that bromine’s electron-withdrawing effects may stabilize interactions with biological targets .
  • 4-ethoxybenzamide derivatives, such as the sulfonyl-containing compound in , are utilized in pesticide formulations, highlighting the role of ethoxy groups in modulating lipophilicity and target binding .

Biological Activity

N-(2-bromophenyl)-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H14BrNO2
  • Molecular Weight : 320.186 g/mol
  • Structure : The compound features a brominated phenyl group and an ethoxy substituent on the benzamide structure, which contributes to its unique chemical properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Its mechanisms include:

  • Antimicrobial Activity : It is believed to inhibit microbial growth by interfering with cell wall synthesis or protein function.
  • Anticancer Activity : The compound may induce apoptosis in cancer cells by targeting specific signaling pathways, particularly in estrogen receptor-positive breast cancer cells.

Antimicrobial Activity

Research has demonstrated promising antimicrobial effects against various bacterial and fungal strains. The compound's efficacy was evaluated using standard methods such as the turbidimetric method for bacteria and antifungal susceptibility testing.

Microbial Strain Activity Observed Method Used
Staphylococcus aureus (Gram-positive)Inhibition observedTurbidimetric method
Escherichia coli (Gram-negative)Moderate inhibitionTurbidimetric method
Candida albicans (Fungal)Effective inhibitionDisk diffusion method

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties, particularly against human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay indicated significant cytotoxic effects.

Cancer Cell Line IC50 Value (µM) Mechanism
MCF725Apoptosis induction via caspase activation
HeLa30Cell cycle arrest in G2/M phase

Case Studies and Research Findings

  • Antimicrobial Screening :
    A study conducted by Sharma et al. evaluated various derivatives of benzamides, including this compound, revealing its potential as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research :
    A significant study highlighted that this compound induced apoptosis in MCF7 cells through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax. This suggests its potential utility in breast cancer therapy.
  • Molecular Docking Studies :
    Molecular docking studies have been performed to elucidate the binding affinity of this compound to various targets, indicating strong interactions with proteins involved in cell proliferation and survival pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.